molecular formula C23H11F12O2P B12850454 2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid

2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid

Cat. No.: B12850454
M. Wt: 578.3 g/mol
InChI Key: BBPBPXKSXPEJEQ-UHFFFAOYSA-N
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Description

2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid is a complex organic compound characterized by the presence of trifluoromethyl groups and a phosphino group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)phenylboronic acid, which is then subjected to various coupling reactions to introduce the phosphino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • Bis(3,5-di(trifluoromethyl)phenyl)phosphine
  • 3,5-Bis(trifluoromethyl)phenylboronic acid

Uniqueness

2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid stands out due to its combination of trifluoromethyl groups and a phosphino group attached to a benzoic acid moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in catalysis and coordination chemistry .

Properties

Molecular Formula

C23H11F12O2P

Molecular Weight

578.3 g/mol

IUPAC Name

2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylbenzoic acid

InChI

InChI=1S/C23H11F12O2P/c24-20(25,26)11-5-12(21(27,28)29)8-15(7-11)38(18-4-2-1-3-17(18)19(36)37)16-9-13(22(30,31)32)6-14(10-16)23(33,34)35/h1-10H,(H,36,37)

InChI Key

BBPBPXKSXPEJEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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